molecular formula C14H21N3 B1386444 1-heptyl-1H-indazol-6-amine CAS No. 1155102-93-4

1-heptyl-1H-indazol-6-amine

Cat. No. B1386444
M. Wt: 231.34 g/mol
InChI Key: ZELJTAOVPVFMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptyl-1H-indazol-6-amine is a chemical compound with the molecular formula C14H21N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of indazoles, including 1-heptyl-1H-indazol-6-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .


Molecular Structure Analysis

The molecular structure of 1-heptyl-1H-indazol-6-amine is characterized by a heptyl group attached to the 1-position of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings .


Chemical Reactions Analysis

Indazoles undergo various chemical reactions. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .

Scientific Research Applications

Application 1: Anticancer Agents

  • Specific Scientific Field : Medicinal Chemistry, Oncology .
  • Summary of the Application : 1-heptyl-1H-indazol-6-amine derivatives have been designed, synthesized, and evaluated for their bio-activities . They were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated for their bio-activities . One of them, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), exhibited a potent anti-proliferative activity .
  • Results or Outcomes : This compound showed a potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116). This compound also remarkably suppressed the IDO1 protein expression . In the cell-cycle studies, the suppressive activity of compound 36 in HCT116 cells was related to the G2/M cell cycle arrest .

Application 2: Antihypertensive Agents

  • Specific Scientific Field : Medicinal Chemistry, Cardiology .
  • Summary of the Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . Antihypertensive agents are used to treat high blood pressure, which is a major risk factor for heart disease and stroke.

Application 3: 5-HT2 Receptor Agonist

  • Specific Scientific Field : Medicinal Chemistry, Neurology .
  • Summary of the Application : A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability for consideration as 5-HT2 receptor agonists . 5-HT2 receptors are a group of G protein-coupled receptors (GPCRs) that are targeted by many antidepressant and antipsychotic medications.
  • Methods of Application or Experimental Procedures : The compounds were synthesized and then evaluated for their bio-activities . One of them, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT2 receptor agonist .
  • Results or Outcomes : This compound showed a high selectivity for 5-HT2 receptors relative to other serotonergic receptors . This suggests that it could be a promising candidate for the development of new treatments for neurological disorders.

Application 4: Anticancer Agents

  • Specific Scientific Field : Medicinal Chemistry, Oncology .
  • Summary of the Application : A series of 6-substituted amino-1H-indazole derivatives were designed and synthesized through simple and well-known chemical reactions, which were evaluated for anti-proliferative activity in four human cancer cell lines .
  • Methods of Application or Experimental Procedures : The title compounds were designed based on the structures of potential anticancer candidates in a previous report . The synthesis of 6-aminoindazole derivatives was done through acetylation and reductive amination with 6-amininoindazole as the starting material . Sulforhodamin B (SRB) assay was used for in vitro biological evaluation of synthesized compounds .
  • Results or Outcomes : Seven out of eight synthesized compounds showed growth inhibitory activity with IC50 values from 2.9 to 59.0 μM range in all four tested cancer cell lines . Of them, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited a potent anti-proliferative activity, with an IC 50 value of 14.3±4.4 μM in the human colorectal cancer cell (HCT116) and non-cytotoxicity in the normal cell (lung fibroblast cells, MRC5, IC 50 >100 μM) .

Safety And Hazards

While specific safety and hazard information for 1-heptyl-1H-indazol-6-amine is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for research on 1-heptyl-1H-indazol-6-amine and similar compounds could involve further development as potential anticancer agents . The current findings demonstrate that certain indazole derivatives would be promising for further development as potential anticancer agents .

properties

IUPAC Name

1-heptylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJTAOVPVFMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-heptyl-1H-indazol-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-heptyl-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
1-heptyl-1H-indazol-6-amine
Reactant of Route 3
Reactant of Route 3
1-heptyl-1H-indazol-6-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-heptyl-1H-indazol-6-amine
Reactant of Route 5
1-heptyl-1H-indazol-6-amine
Reactant of Route 6
1-heptyl-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.